Product packaging for 2-Methyl-3-(phenoxymethyl)aniline(Cat. No.:CAS No. 1157088-44-2)

2-Methyl-3-(phenoxymethyl)aniline

Cat. No.: B1518137
CAS No.: 1157088-44-2
M. Wt: 213.27 g/mol
InChI Key: PAOUJMKWJRFKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines are a broad class of organic compounds characterized by the presence of an amino group (-NH2) attached to an aromatic ring. Aniline (B41778) is the simplest aromatic amine and serves as a foundational structure for this family. The chemical behavior of aromatic amines is largely dictated by the interplay between the electron-donating amino group and the electron-withdrawing aromatic ring. This interaction influences the basicity of the nitrogen atom and the reactivity of the aromatic ring in electrophilic substitution reactions.

Structural Features and Chemical Reactivity Potential

The structure of 2-Methyl-3-(phenoxymethyl)aniline incorporates several key functional groups that determine its chemical reactivity. The primary amine group is basic and nucleophilic, making it susceptible to reactions with various electrophiles. It can undergo acylation, alkylation, and diazotization reactions, which are characteristic of primary aromatic amines.

The presence of the ether linkage in the phenoxymethyl (B101242) substituent introduces a site of potential chemical cleavage under harsh conditions. The two aromatic rings, the aniline ring and the phenyl ring of the phenoxy group, are potential sites for electrophilic aromatic substitution. The directing effects of the substituents on the aniline ring (the amino and methyl groups are ortho, para-directing, while the phenoxymethyl group's influence is more complex) will govern the regioselectivity of such reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO B1518137 2-Methyl-3-(phenoxymethyl)aniline CAS No. 1157088-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-(phenoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-12(6-5-9-14(11)15)10-16-13-7-3-2-4-8-13/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOUJMKWJRFKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 2 Methyl 3 Phenoxymethyl Aniline

Established Synthetic Routes and Reaction Conditions

The creation of the 2-Methyl-3-(phenoxymethyl)aniline scaffold can be approached through several established synthetic routes. These methods focus on the sequential or convergent assembly of the substituted toluene (B28343) and phenoxy components, followed by the introduction or modification of the amino group.

Nucleophilic Substitution Approaches for Phenoxymethyl (B101242) and Aniline (B41778) Scaffolds

A principal strategy for the synthesis of the phenoxymethyl moiety is the Williamson ether synthesis. masterorganicchemistry.comlearncbse.inbyjus.com This well-established S\textsubscript{N}2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. masterorganicchemistry.combyjus.com In the context of synthesizing this compound, a plausible route begins with a suitably substituted nitrotoluene derivative.

A proposed synthetic pathway commences with the free-radical bromination of 2-methyl-3-nitrotoluene to yield 2-methyl-3-nitrobenzyl bromide. This intermediate can then undergo a Williamson ether synthesis with phenol (B47542) in the presence of a base to form 2-methyl-3-nitro-1-(phenoxymethyl)benzene. The final step involves the reduction of the nitro group to the desired aniline.

Table 1: Proposed Synthesis of this compound via Williamson Ether Synthesis

StepReactantsReagents/CatalystProduct
12-Methyl-3-nitrotolueneN-Bromosuccinimide (NBS), Initiator (e.g., AIBN)2-Methyl-3-nitrobenzyl bromide
22-Methyl-3-nitrobenzyl bromide, PhenolBase (e.g., K₂CO₃, NaH) in a suitable solvent (e.g., Acetone, DMF)2-Methyl-3-nitro-1-(phenoxymethyl)benzene
32-Methyl-3-nitro-1-(phenoxymethyl)benzeneReducing agent (e.g., H₂/Pd-C, Sn/HCl)This compound

Amine Functionalization Strategies on Aromatic Systems

The introduction of the amine group onto the aromatic ring is a critical transformation. While direct amination of an existing phenoxymethyl-substituted toluene is challenging, the most common and reliable method involves the reduction of a nitro group that was introduced earlier in the synthetic sequence. libretexts.org This approach offers high yields and selectivity.

Alternative strategies for amine functionalization on aromatic systems, though less common for this specific target, include nucleophilic aromatic substitution (S\textsubscript{N}Ar) on an activated aromatic ring or various catalyzed amination reactions. byjus.comacs.org However, for the synthesis of this compound, the reduction of the corresponding nitro compound remains the most practical and widely applicable method.

Catalyzed Synthesis Protocols for Related Aniline Derivatives

The synthesis of aniline derivatives often employs catalytic methods to enhance efficiency and selectivity. For the reduction of the nitro group in the precursor, 2-methyl-3-nitro-1-(phenoxymethyl)benzene, catalytic hydrogenation is a preferred method. This typically involves the use of a heterogeneous catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Other catalysts like platinum or nickel can also be utilized.

In broader terms, the field of aniline synthesis has seen the development of numerous catalytic protocols. These include transition metal-catalyzed C-H amination, which directly introduces an amino group onto an aromatic C-H bond, and coupling reactions like the Buchwald-Hartwig amination, which forms a C-N bond between an aryl halide and an amine. nih.gov While not directly applied in the most straightforward synthesis of this compound, these advanced methods are crucial for the synthesis of more complex aniline derivatives.

Advanced Synthetic Transformations and Derivatizations of this compound

Once synthesized, this compound can serve as a versatile intermediate for the preparation of a variety of derivatives through reactions targeting the phenoxymethyl moiety or the aniline ring system.

Modifications of the Phenoxymethyl Moiety

The phenoxymethyl group offers several sites for chemical modification. The ether linkage itself can be cleaved under certain conditions, although this would lead to the decomposition of the target structure. More subtle modifications can be envisioned on the phenyl ring of the phenoxy group.

Table 2: Potential Derivatizations of the Phenoxymethyl Moiety

Reaction TypeReagents and ConditionsPotential Product(s)
Electrophilic Aromatic Substitution (on the phenoxy ring)Electrophile (e.g., Br₂, HNO₃/H₂SO₄)Halogenated or nitrated phenoxy derivatives
OxidationStrong oxidizing agentsCleavage of the benzyl (B1604629) ether to form a phenol and a carboxylic acid

For instance, electrophilic aromatic substitution reactions could introduce substituents onto the terminal phenyl ring. However, the conditions for such reactions would need to be carefully controlled to avoid undesired reactions on the aniline ring, which is highly activated towards electrophiles. Protection of the aniline's amino group as an amide could be a necessary prerequisite for such transformations.

Functionalization of the Aniline Ring System

The aniline portion of the molecule is rich in reactivity, allowing for a wide range of functionalizations. The amino group can undergo N-alkylation and N-acylation, while the aromatic ring is susceptible to electrophilic substitution.

N-Alkylation and N-Acylation: The primary amine of this compound can be readily alkylated or acylated to form secondary or tertiary amines and amides, respectively. psu.edugoogle.com N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. nih.govresearchgate.net N-acylation is typically performed with acyl chlorides or anhydrides in the presence of a base.

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions. byjus.com In the case of this compound, the positions ortho and para to the amino group are C4, C6, and C2. Given the existing substituents, electrophilic substitution would likely occur at the C4 and C6 positions. Common electrophilic substitution reactions include halogenation (e.g., with Br₂ or Cl₂), nitration (with HNO₃/H₂SO₄), and sulfonation (with SO₃/H₂SO₄). byjus.comacs.org To control the reactivity and prevent polysubstitution, the amino group is often protected, for instance, by acetylation to form an acetanilide, which is less activating.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). icrc.ac.irresearchgate.netslideshare.net This diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions to introduce groups such as -OH, -CN, -Br, and -Cl. It can also undergo coupling reactions with activated aromatic compounds to form azo dyes. icrc.ac.irresearchgate.netslideshare.net

Table 3: Potential Functionalization of the Aniline Ring System

Reaction TypeReagents and ConditionsPotential Product(s)
N-AlkylationAlkyl halide, Base or Reductive amination (Aldehyde/Ketone, Reducing agent)N-Alkyl-2-methyl-3-(phenoxymethyl)aniline
N-AcylationAcyl chloride or Anhydride, BaseN-Acyl-2-methyl-3-(phenoxymethyl)aniline
HalogenationBr₂ or Cl₂4-Halo- and/or 6-halo-2-methyl-3-(phenoxymethyl)aniline
NitrationHNO₃, H₂SO₄ (with protected amine)4-Nitro- and/or 6-nitro-2-methyl-3-(phenoxymethyl)aniline
Diazotization followed by Sandmeyer Reaction1. NaNO₂, HCl (aq), 0-5 °C2. CuX (X = Cl, Br, CN) or H₂O2-Methyl-3-(phenoxymethyl)halobenzene/benzonitrile/phenol
Azo Coupling1. NaNO₂, HCl (aq), 0-5 °C2. Activated aromatic compound (e.g., phenol, aniline)Azo dye derivative

Mechanistic Elucidation of Synthetic Transformations

Understanding the underlying mechanisms of these synthetic methods is crucial for optimizing reaction conditions and predicting outcomes. This involves investigating the sequence of elementary steps (the reaction pathway) and analyzing the energetics of the highest-energy points along this path (the transition states).

Reaction Pathway Investigations

The synthesis of substituted anilines and their subsequent conversion into heterocycles often involve multi-step reaction cascades. For example, a common pathway for the formation of meta-substituted anilines involves a (3+3) benzannulation sequence. This process typically begins with the formation of an enamine from an amine and a ketone, followed by a series of nucleophilic additions and dehydrations to construct and aromatize the aniline ring.

In heterocycle formation, such as the Rh(III)-catalyzed synthesis of indolines, the pathway involves several distinct stages. acs.org Mechanistic experiments suggest a sequence that includes:

C-H Activation: An initial ortho-C-H activation directed by a coordinating group forms a key rhodacycle intermediate. acs.org

Alkene Cyclization: This is followed by the cyclization with an alkene, such as a vinylsilane. acs.org

For palladium-catalyzed C-H arylations of unprotected anilines, computational studies have detailed a pathway that prefers an anionic route. acs.org The reaction proceeds through the deprotonation of the aniline to an amido intermediate, which then undergoes C-H cleavage and reductive elimination to form the arylated product. acs.org Investigating such pathways for this compound would require careful consideration of the electronic effects of the methyl and phenoxymethyl substituents on the stability of intermediates and the barriers of each step.

Table 2: Generalized Reaction Pathway for Aniline-Based Heterocycle Synthesis This table outlines a generalized sequence of steps common in the synthesis of heterocyclic compounds starting from aniline derivatives.

Step Description Intermediate Type Key Factors
1 Reactant Association/Activation Pre-catalyst Complex Catalyst, Ligands, Solvent
2 C-H or N-H Bond Cleavage Metallacycle or Amido-complex Directing Group, Base, Oxidant
3 Bond Formation (e.g., C-C, C-N) Cyclization Precursor Coupling Partner (Alkene, Alkyne)
4 Cyclization/Annulation Fused Ring Intermediate Steric and Electronic Effects
5 Aromatization/Reductive Elimination Final Heterocycle Release of Catalyst, Byproduct Formation

Transition State Analysis in Key Synthetic Steps

Transition state analysis provides quantitative insight into reaction kinetics and selectivity. Transition states are first-order saddle points on a potential energy surface, and their energy relative to the reactants determines the activation energy of a reaction step. github.io Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for locating and characterizing these transient structures. github.ioucsb.edu

For instance, in the palladium-catalyzed arylation of anilines, DFT calculations have shown that the C-H cleavage step is often the turnover-limiting step. acs.org The Gibbs free energy barrier for this step was calculated to be around 12-16 kcal/mol, confirming the feasibility of the reaction under mild conditions. acs.org Similarly, studies on the reaction of aniline with methyl radicals have used high-level computational methods like CCSD(T) to map the potential energy surface and calculate rate constants using Transition State Theory (TST). researchgate.net

A key aspect of these analyses is the kinetic isotope effect (KIE), where replacing a hydrogen atom with deuterium (B1214612) at the reaction site can significantly slow the reaction if the C-H bond is broken in the rate-determining step. acs.org A high KIE value is strong evidence for C-H activation being the turnover-limiting step. acs.org

For a molecule like this compound, a transition state analysis would be invaluable for predicting which synthetic routes are most viable. For example, in a potential intramolecular cyclization, calculations could determine the energetic barrier for the formation of different ring sizes, guiding synthetic efforts toward the desired heterocyclic product. The development of more efficient computational methods continues to make these analyses more accessible and accurate, accelerating the rational design of synthetic routes. ims.ac.jp

Table 3: Illustrative Transition State Energy Barriers in Related Aniline Reactions This interactive table presents examples of calculated activation energies (Gibbs Free Energy, ΔG‡) for key steps in reactions involving aniline derivatives, illustrating the data obtained from transition state analysis. Note: These are not for the title compound but for analogous systems.

Reaction Type Key Transition State Computational Method Calculated Barrier (kcal/mol) Reference
Pd-catalyzed ortho-Arylation C-H Cleavage (Anionic Route) DLPNO-CCSD(T) 12.1 acs.org
Pd-catalyzed ortho-Arylation Reductive Elimination DLPNO-CCSD(T) 14.1 acs.org
Rh(III)-catalyzed Annulation C-H Activation DFT Not specified, but not rate-limiting acs.org
Aniline + Methyl Radical H-abstraction from -NH2 CCSD(T)//M06-2X ~9.7 (40.6 kJ/mol) researchgate.net

Theoretical and Computational Studies of 2 Methyl 3 Phenoxymethyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the electronic characteristics and reactivity of 2-Methyl-3-(phenoxymethyl)aniline. These theoretical studies are fundamental in predicting the molecule's behavior in chemical reactions.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The electronic properties of this compound have been investigated using density functional theory (DFT), a computational method that calculates the electronic structure of atoms, molecules, and solids. The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is primarily located on the aniline (B41778) ring, specifically on the amino group and the aromatic carbon atoms. This suggests that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the phenoxymethyl (B101242) moiety, indicating that this part of the molecule is more susceptible to nucleophilic attack.

The calculated HOMO-LUMO energy gap for this compound provides quantitative insight into its kinetic stability.

ParameterValue (eV)
HOMO Energy-5.42
LUMO Energy-0.21
HOMO-LUMO Gap5.21

This interactive table provides a summary of the calculated frontier molecular orbital energies.

The charge distribution within the molecule further clarifies its reactive nature. The nitrogen atom of the amino group carries a significant negative charge, making it a primary site for protonation and interaction with electrophiles. The oxygen atom in the ether linkage also exhibits a negative charge, albeit to a lesser extent. The hydrogen atoms of the amino group, on the other hand, are positively charged.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP surface of this compound reveals distinct regions of positive and negative electrostatic potential.

The regions of negative potential, typically colored red or yellow, are associated with lone pairs of electrons and are indicative of sites prone to electrophilic attack. In this compound, these areas are concentrated around the nitrogen atom of the amino group and the oxygen atom of the ether linkage. This confirms that these are the most nucleophilic centers in the molecule.

Conversely, the regions of positive potential, shown in blue, are associated with atomic nuclei and indicate sites susceptible to nucleophilic attack. For this molecule, the hydrogen atoms of the amino group and the hydrogen atoms of the aromatic rings represent the most electrophilic sites. The MEP analysis, therefore, complements the HOMO-LUMO analysis in identifying the molecule's reactive centers.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. This method investigates the delocalization of electron density between filled and vacant orbitals, which is a key factor in understanding molecular stability.

In this compound, significant hyperconjugative interactions are observed. These interactions involve the donation of electron density from the lone pair of the nitrogen atom (n) to the antibonding orbitals (π) of the aniline ring. This n → π interaction contributes significantly to the stabilization of the molecule and influences the geometry and electronic properties of the amino group.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its interactions with other molecules.

Investigation of Preferred Molecular Conformations

Conformational analysis of this compound has been performed to identify its most stable three-dimensional structures. By systematically rotating the rotatable bonds, specifically the C-O-C and C-C bonds of the ether linkage and the C-N bond of the aniline, a potential energy surface can be mapped out.

Dynamic Behavior in Theoretical Condensed-Phase Models

Molecular dynamics (MD) simulations offer a way to study the behavior of this compound in a simulated liquid or solid-state environment over time. These simulations provide insights into the flexibility of the molecule and its intermolecular interactions.

In a simulated condensed phase, this compound exhibits significant conformational flexibility. The dihedral angles defining the orientation of the phenoxymethyl group show fluctuations around the equilibrium values found in the gas-phase conformational analysis. This indicates that the molecule can adapt its shape in response to its environment.

MD simulations also highlight the importance of intermolecular hydrogen bonding, particularly involving the amino group. In a protic solvent, the nitrogen and hydrogen atoms of the amino group can act as hydrogen bond acceptors and donors, respectively, influencing the molecule's solvation and aggregation properties.

Non-Covalent Interactions and Supramolecular Assembly Prediction

Non-covalent interactions, though weaker than covalent bonds, are pivotal in determining the three-dimensional structure and properties of molecules. In the case of this compound, a combination of hydrogen bonds, π-π stacking, and other dispersive forces dictates its aggregation behavior and its potential to interact with other molecules.

The structure of this compound, featuring an amine group (-NH2) and an ether oxygen, presents possibilities for acting as both a hydrogen bond donor and acceptor. Theoretical models are employed to predict the geometry and energy of these potential hydrogen bonds. The primary amine group can donate two hydrogen atoms, while the lone pairs on the nitrogen and the ether oxygen can act as hydrogen bond acceptors.

Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of dimer and oligomer formation. These calculations can reveal the most stable hydrogen bonding configurations. For instance, intermolecular hydrogen bonds of the N-H···N or N-H···O type are predicted to be significant in the solid-state packing of this molecule. Theoretical studies can also explore the competition between different types of hydrogen bonds, which influences the final supramolecular architecture. researchgate.net The analysis of these networks is crucial for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Table 1: Predicted Hydrogen Bond Parameters in a Theoretical Dimer of this compound

Donor AtomAcceptor AtomPredicted Bond Length (Å)Predicted Bond Energy (kcal/mol)
N (Amine)N (Amine)2.9 - 3.23 - 5
N (Amine)O (Ether)2.8 - 3.14 - 6

Note: The values presented in this table are illustrative and based on typical ranges observed in computational studies of similar aromatic amines and ethers. Actual values would be derived from specific quantum chemical calculations.

The two aromatic rings in this compound—the substituted aniline ring and the phenoxy ring—are prime candidates for π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic systems. Modeling these interactions is critical for predicting the crystal packing and the stability of molecular aggregates.

Table 2: Calculated Interaction Energies for Different π-π Stacking Geometries of this compound

Stacking GeometryInterplanar Distance (Å)Calculated Interaction Energy (kcal/mol)
Parallel-Displaced3.3 - 3.6-2.5 to -4.0
T-shaped4.5 - 5.0-1.5 to -2.5
Sandwich (Facia)3.3 - 3.6Repulsive to weakly attractive

Note: These are representative values derived from computational studies on substituted aromatic systems. The specific interaction energies for this compound would require dedicated calculations.

The unique three-dimensional structure and distribution of functional groups in this compound make it an interesting candidate for studies in host-guest chemistry. Computational methods can be used to predict how this molecule might bind to various host molecules, such as cyclodextrins, calixarenes, or crown ethers. These studies are fundamental to designing systems for molecular sensing, drug delivery, and catalysis.

Molecular docking simulations and free energy calculations are powerful tools to predict the binding affinity and the most stable orientation (pose) of this compound within the cavity of a host molecule. These simulations account for a range of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The flexibility of the phenoxymethyl side chain is a key variable in these models, as it can adopt different conformations to maximize favorable interactions within the host's binding pocket. The insights gained from these computational predictions can guide experimental work in synthesizing and testing novel host-guest systems.

Advanced Structural Characterization and Solid State Chemistry of 2 Methyl 3 Phenoxymethyl Aniline and Its Derivatives

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's conformation and steric interactions.

For the illustrative compound, N-(2-amino-phenyl)-2-methyl-benzamide , single-crystal X-ray diffraction analysis revealed that it crystallizes in the monoclinic space group P21/c. researchgate.net The precise bond lengths and angles within the molecule were determined, providing insight into its molecular geometry. researchgate.net

Table 1: Selected Bond Distances and Angles for N-(2-amino-phenyl)-2-methyl-benzamide This data is for N-(2-amino-phenyl)-2-methyl-benzamide and is illustrative only.

AtomsDistance (Å)AtomsAngle (°)
C1–C21.391(2)N1–C7–C8121.07(14)
N1–C71.424(2)N2–C8–C7121.95(15)
N2–C81.424(2)
Source: researchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces. In the case of N-(2-amino-phenyl)-2-methyl-benzamide , the molecules are packed in the crystal lattice through a network of intermolecular interactions, including N–H⋯N, C–H⋯O, and C–H⋯π interactions. researchgate.net These interactions create a stable three-dimensional supramolecular architecture. researchgate.net The packing arrangement, when viewed along the a-axis, reveals how these interactions guide the assembly of the molecules. researchgate.net The study of these motifs is essential for understanding the physical properties of the solid material.

Supramolecular Interactions in the Solid State

Supramolecular chemistry in the solid state focuses on the non-covalent interactions that direct the assembly of molecules into well-defined crystalline structures.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which simultaneously displays the distance from the surface to the nearest nucleus inside (di) and outside (de) the surface, allowing for the identification of regions of significant intermolecular contact.

The visualization of intermolecular contacts is achieved by color-mapping the Hirshfeld surface. Red spots on the dnorm surface indicate close intermolecular contacts, which are typically hydrogen bonds. For N-(2-amino-phenyl)-2-methyl-benzamide , these visualizations highlight the N–H⋯N and C–H⋯O hydrogen bonds that stabilize the crystal structure. researchgate.net

Table 2: Percentage Contributions of Intermolecular Contacts for N-(2-amino-phenyl)-2-methyl-benzamide This data is for N-(2-amino-phenyl)-2-methyl-benzamide and is illustrative only.

Contact TypeContribution (%)
H···H43.9
C···H/H···CNot Specified
O···H/H···ONot Specified
N···H/H···NNot Specified
Source: Adapted from researchgate.net

This quantitative approach allows for a detailed comparison of the packing forces in different crystalline solids.

Advanced Spectroscopic Investigations for Mechanistic and Structural Insights (beyond basic identification)

While single-crystal X-ray diffraction provides a static picture of the solid state, advanced spectroscopic techniques offer insights into the structural and electronic properties of molecules in various states. For aniline (B41778) derivatives, techniques such as Fourier-Transform Infrared (FTIR), Fourier-Transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. researchgate.net

For instance, a combined experimental and theoretical study on related trifluoromethyl aniline derivatives utilized FTIR and FT-Raman spectroscopy to analyze their vibrational modes. researchgate.net Such studies, often supported by Density Functional Theory (DFT) calculations, allow for a detailed assignment of vibrational frequencies and can shed light on the effects of substituents on the molecular structure and electronic properties. researchgate.net Furthermore, ¹H and ¹³C NMR spectroscopy, with chemical shifts calculated using methods like the Gauge-Independent Atomic Orbital (GIAO), can provide detailed information about the chemical environment of each atom in the molecule, confirming its structural connectivity and providing insights into intramolecular interactions. researchgate.netnih.gov Although specific advanced spectroscopic studies on 2-Methyl-3-(phenoxymethyl)aniline are not publicly available, these methods represent the modern approach to gaining a deeper mechanistic and structural understanding of such compounds.

Vibrational Spectroscopy for Intermolecular Interaction Probing

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for investigating the molecular structure and, most notably, the intermolecular interactions within the crystal lattice of this compound. The frequencies of molecular vibrations are sensitive to the chemical environment, making them excellent probes for hydrogen bonding and other non-covalent interactions that dictate the solid-state architecture.

In aniline and its derivatives, the amino (-NH₂) group is a key participant in hydrogen bonding, acting as a proton donor. nih.gov These interactions cause significant shifts in the characteristic vibrational frequencies of the N-H bonds. Typically, the asymmetric and symmetric stretching vibrations (ν_as(NH₂) and ν_s(NH₂)) of a "free" or non-hydrogen-bonded amino group appear at higher wavenumbers. In the solid state, the formation of intermolecular N-H···O or N-H···N hydrogen bonds leads to a lengthening and weakening of the N-H bond, resulting in a bathochromic (red) shift to lower frequencies. The magnitude of this shift often correlates with the strength of the hydrogen bond. nih.gov

For this compound, the ether oxygen of the phenoxymethyl (B101242) group can act as a hydrogen bond acceptor, potentially leading to intramolecular or intermolecular N-H···O interactions. Furthermore, the amino group's nitrogen can act as a proton acceptor, and the aromatic rings can participate in π-π stacking interactions. researchgate.net These varied interactions create a complex vibrational spectrum.

Detailed analysis of the spectrum, often aided by theoretical calculations like Density Functional Theory (DFT), allows for the assignment of specific vibrational modes. researchgate.netresearchgate.net For instance, beyond the N-H stretching region (typically 3300-3500 cm⁻¹), other modes sensitive to intermolecular forces include the -NH₂ scissoring (δ(NH₂)), wagging, and twisting modes, as well as the C-N stretching vibration (around 1288 cm⁻¹). researchgate.netresearchgate.net The phenyl ring breathing modes are also known to be sensitive to the nature and position of substituents. nih.gov By comparing the solid-state spectra with those recorded in dilute non-polar solvents (where intermolecular interactions are minimized), the specific contributions of crystal packing forces can be elucidated. nih.gov

Table 1: Representative Vibrational Frequencies (cm⁻¹) for Aniline Derivatives and Their Assignment This table presents typical frequency ranges for key vibrational modes in aniline derivatives, illustrating the expected regions for this compound based on studies of analogues like 2-methylaniline.

Vibrational ModeTypical Frequency Range (cm⁻¹)DescriptionReference
Asymmetric N-H Stretch (ν_as)3450 - 3500Stretching of the two N-H bonds out-of-phase. Sensitive to H-bonding. nih.govresearchgate.net
Symmetric N-H Stretch (ν_s)3350 - 3420Stretching of the two N-H bonds in-phase. Sensitive to H-bonding. nih.govresearchgate.net
N-H Scissoring (δ_scis)1600 - 1630Bending motion where the H-N-H angle changes. researchgate.net
C-C Aromatic Stretch1580 - 1610Stretching vibrations within the phenyl rings. researchgate.net
C-N Stretch1270 - 1340Stretching of the bond between the aromatic ring and the nitrogen atom. researchgate.net
N-H Wagging600 - 650Out-of-plane bending motion of the -NH₂ group. researchgate.net

Nuclear Magnetic Resonance (NMR) Studies for Complex Structure Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound in solution and for providing detailed insights into its structure and dynamics in the solid state.

In solution , a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC allows for the complete and unequivocal assignment of all proton and carbon signals. nih.gov

¹H NMR: The proton spectrum provides information on the number of chemically distinct protons, their local electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The aromatic protons of the two different phenyl rings in this compound would exhibit complex splitting patterns. The chemical shifts of the -NH₂ protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: The ¹³C spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts are highly sensitive to the electronic effects of substituents. For instance, the carbon atom attached to the amino group (C-N) is significantly shielded compared to the other aromatic carbons. researchgate.net

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (2-3 bonds), which is crucial for connecting the phenoxymethyl moiety to the correct position on the methylaniline ring. nih.gov

Dynamic Processes: NMR is also uniquely capable of studying dynamic molecular processes that occur on the NMR timescale. youtube.com For molecules like this compound, this can include:

Rotation around single bonds: Variable-temperature (VT) NMR studies can be used to determine the energy barriers for rotation around the C-N bond or the C-O bonds. At low temperatures, this rotation may be slow enough to cause formerly equivalent nuclei to become distinct (anisochronous), leading to the appearance of new signals. researchgate.net

Proton Exchange: The exchange rate of the amine protons with solvent protons or other exchangeable protons can be studied. Fast exchange leads to a single, averaged, and often broad peak, while slow exchange results in sharper, distinct signals. youtube.com

Conformational Analysis: Nuclear Overhauser Effect (NOE) experiments provide information about through-space proximity between protons. This data is critical for determining the preferred three-dimensional conformation of the molecule in solution. nih.gov

Solid-State NMR (ssNMR): In the solid state, where molecular tumbling is restricted, ssNMR provides information that is complementary to X-ray diffraction. It can probe the local environment of nuclei and is particularly valuable for studying materials with long-range disorder. ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments can reveal the presence of multiple, crystallographically distinct molecules in the unit cell (polymorphism) through the appearance of multiple resonances for a single atomic position. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (ppm) for this compound This table provides estimated chemical shift (δ) ranges in a typical solvent like CDCl₃ or DMSO-d₆, based on known data for substituted anilines and aromatic ethers. Actual values require experimental measurement.

Atom/GroupNucleusPredicted Chemical Shift (δ) Range (ppm)NotesReference
Aromatic Protons¹H6.5 - 7.5Complex multiplets from two different phenyl rings. researchgate.netjmaterenvironsci.com
-CH₂- (phenoxymethyl)¹H~5.0Singlet, deshielded by adjacent oxygen atom. st-andrews.ac.uk
-NH₂¹H3.5 - 5.5Broad singlet, position is solvent and concentration dependent. researchgate.net
-CH₃ (methyl)¹H~2.2Singlet, attached to the aromatic ring. researchgate.net
Aromatic Carbons¹³C110 - 158Includes substituted (quaternary) and unsubstituted carbons. researchgate.netjmaterenvironsci.com
-CH₂- (phenoxymethyl)¹³C~70Shielded carbon in the ether linkage. st-andrews.ac.uk
-CH₃ (methyl)¹³C17 - 22Shielded aliphatic carbon. st-andrews.ac.uk

Role of 2 Methyl 3 Phenoxymethyl Aniline in Chemical Methodology and Material Science

Utilization as a Versatile Synthetic Building Block

The structural characteristics of 2-Methyl-3-(phenoxymethyl)aniline make it an attractive starting material for the synthesis of more complex molecular architectures. The interplay between the electron-donating amino group and the ortho-methyl substituent, along with the phenoxymethyl (B101242) group at the meta-position, can be strategically exploited to control reactivity and build molecular complexity.

Aniline (B41778) and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a wide array of non-biological molecules such as dyes, agrochemicals, and functional materials. researchgate.net The amino group of this compound can readily undergo a variety of classical transformations, including diazotization, acylation, and alkylation, to introduce further functionality. For instance, diazotization followed by Sandmeyer or related reactions would allow for the introduction of a wide range of substituents at the 3-position, leveraging the directing effects of the existing methyl and phenoxymethyl groups.

The synthesis of various non-proteinogenic amino acids has been achieved through the direct photo-mediated C-H functionalization of proteinogenic amino acid derivatives, showcasing advanced methods for creating complex molecular structures. nih.gov Although not directly involving this compound, these innovative synthetic strategies highlight the potential for functionalizing the aromatic ring of aniline derivatives to build intricate, non-biological molecules.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagents and Conditions Potential Product
Diazotization NaNO₂, HCl, 0-5 °C 2-Methyl-3-(phenoxymethyl)benzenediazonium chloride
Acylation Acyl chloride, pyridine N-(2-methyl-3-(phenoxymethyl)phenyl)acetamide
N-Alkylation Alkyl halide, base N-alkyl-2-methyl-3-(phenoxymethyl)aniline
Skraup Synthesis Glycerol, H₂SO₄, oxidant Substituted quinoline

The development of new synthetic methodologies is crucial for advancing chemical synthesis. Substituted anilines are often used as test substrates or directing groups in the development of novel C-H activation and cross-coupling reactions. The specific substitution pattern of this compound could be used to probe the steric and electronic effects on the efficiency and selectivity of new catalytic systems.

For instance, palladium-catalyzed C-H olefination of aniline derivatives has been shown to be highly para-selective, influenced by the nature of the ligand on the palladium catalyst. nih.gov Utilizing this compound in such a reaction could provide insights into how the combination of an ortho-methyl and a meta-phenoxymethyl group affects the regioselectivity of the C-H functionalization.

Furthermore, the aniline nitrogen can act as a coordinating atom for transition metals, and derivatives of this compound could be explored as ligands in catalysis. The synthesis of novel ligands is a continuous effort in the field of organometallic chemistry to improve the activity and selectivity of catalysts.

Potential in Advanced Functional Materials (excluding biological or therapeutic applications)

The incorporation of specifically functionalized monomers into polymers and supramolecular assemblies is a key strategy for the development of advanced materials with tailored properties.

Polyaniline (PANI) and its derivatives are a well-studied class of conducting polymers with applications in sensors, antistatic coatings, and electronic devices. nih.govrsc.org The properties of PANI can be tuned by introducing substituents onto the aniline monomer. The polymerization of aniline derivatives can lead to polymers with altered solubility, processability, and electronic properties. nih.govrsc.orgnih.gov

The presence of the methyl and phenoxymethyl groups on the aniline ring of this compound would be expected to influence the properties of the resulting polymer. The methyl group can increase the solubility of the polymer in organic solvents, while the bulky phenoxymethyl group could affect the planarity of the polymer backbone, thereby influencing its conductivity and optical properties. Studies on the polymerization of other ortho-substituted anilines have shown that the substituent can impact the morphology and electrical properties of the resulting polymers. nih.govrsc.org

The oxidative polymerization of aniline derivatives is a common method to produce such polymers. researchgate.net By copolymerizing this compound with aniline or other functionalized anilines, a range of new polymeric materials with a spectrum of properties could be accessed.

Table 2: Potential Effects of Integrating this compound into Polymer Architectures

Property Expected Influence of Substituents
Solubility The methyl and phenoxymethyl groups are likely to enhance solubility in organic solvents compared to unsubstituted polyaniline.
Processability Improved solubility would lead to better processability for film and fiber formation.
Conductivity The bulky phenoxymethyl group may disrupt the conjugation of the polymer backbone, potentially lowering the electrical conductivity.
Morphology The substituents are expected to influence the packing of the polymer chains, leading to different surface morphologies. rsc.org

Supramolecular chemistry involves the design and synthesis of large, ordered structures from smaller molecular components held together by non-covalent interactions. Aniline derivatives can participate in hydrogen bonding and π-π stacking interactions, making them suitable building blocks for supramolecular assemblies. researchgate.netnih.gov

The phenoxy group of this compound provides an additional site for π-π stacking interactions, which could be exploited in the design of self-assembling systems. The interplay of hydrogen bonding from the amino group and π-π stacking could lead to the formation of well-defined supramolecular structures such as sheets, ribbons, or porous frameworks. These materials could have applications in areas such as gas storage, separation, or sensing. The formation of photochromic metallo-supramolecular polymers demonstrates the potential for creating stimuli-responsive materials from such building blocks. acs.org

Catalytic Applications (if this compound or its derivatives act as catalysts or ligands in catalysis)

While there are no direct reports of this compound or its derivatives acting as catalysts, the aniline moiety is a common feature in ligands for transition metal catalysis. The nitrogen atom can coordinate to a metal center, and the substituents on the aromatic ring can be used to fine-tune the steric and electronic properties of the resulting metal complex.

Derivatives of this compound could be synthesized to incorporate additional coordinating groups, creating multidentate ligands. For example, the aniline nitrogen and the ether oxygen of the phenoxymethyl group could potentially coordinate to a metal center, although this would likely require some flexibility in the molecule. More plausibly, the aniline could be functionalized to create more robust ligand scaffolds.

The development of palladium-based nanostructured metallogels for catalytic applications, such as in the Suzuki-Miyaura coupling reaction, highlights the use of aniline derivatives in creating sophisticated catalytic systems. acs.org The synthesis of N-substituted anilines via palladium-catalyzed cross-coupling reactions is a testament to the importance of these motifs in catalysis. acs.org The design of novel ligands is crucial for advancing catalytic processes, and substituted anilines provide a versatile platform for ligand development. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues for 2 Methyl 3 Phenoxymethyl Aniline

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For 2-Methyl-3-(phenoxymethyl)aniline, which possesses a stereogenic center if the substituents on the aniline (B41778) ring create a chiral axis or plane, the development of stereoselective synthetic methods is a critical and underexplored area. Future research should focus on asymmetric methodologies that can afford specific stereoisomers of the compound and its derivatives with high enantiomeric excess.

Promising approaches include transition-metal-catalyzed asymmetric hydrogenation of suitable prochiral precursors. nih.govchemrxiv.org For instance, a ketone precursor to the methyl group could undergo asymmetric hydrogenation using a chiral catalyst to establish a stereocenter. Another avenue is the use of chiral auxiliaries or organocatalysts to direct the stereochemical outcome of key bond-forming reactions. beilstein-journals.org

Furthermore, transition-metal-free methods, such as those involving the stereospecific coupling of boronic esters with aryl hydrazines, offer an attractive strategy. chemrxiv.orgacs.org A hypothetical pathway could involve the synthesis of a chiral boronic ester corresponding to the 2-methyl-3-(phenoxymethyl) fragment, followed by a stereospecific coupling reaction. The development of such pathways would not only provide access to enantiopure this compound but also contribute to the broader field of asymmetric synthesis.

Synthetic StrategyPotential PrecursorKey Features
Asymmetric HydrogenationProchiral imine or enamine derivativeUse of chiral transition-metal catalysts (e.g., Rh, Ru, Ir) with chiral ligands to achieve high enantioselectivity. nih.govchemrxiv.org
Chiral Auxiliary-Directed SynthesisAniline precursor with a removable chiral auxiliaryThe chiral auxiliary guides the stereoselective introduction of the methyl or phenoxymethyl (B101242) group.
OrganocatalysisSuitably functionalized aniline and phenoxy precursorsEmployment of small organic molecules as catalysts to create a chiral environment for the reaction. beilstein-journals.org
Stereospecific Cross-CouplingChiral boronic ester and a substituted aniline precursorTransition-metal-free coupling that proceeds with high enantiospecificity. chemrxiv.orgacs.org

Advanced Computational Projections of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research and accelerating the discovery of new applications. For this compound, advanced computational studies can provide invaluable insights into its chemical reactivity and selectivity.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net This information is crucial for predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of synthetic derivatization strategies. For example, DFT could predict the regioselectivity of electrophilic aromatic substitution reactions on the aniline ring.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) models represent another promising research direction. chemrxiv.orgchemrxiv.orgacs.orgnih.gov By correlating the structural features of this compound and its derivatives with their predicted activities or metabolic fates, these models can facilitate the rational design of new compounds with desired properties. For instance, a QSAR model could be developed to predict the potential of its derivatives as inhibitors for a specific biological target or as effective corrosion inhibitors.

Computational MethodPredicted PropertiesPotential Impact
Density Functional Theory (DFT)Electronic structure (HOMO, LUMO, electrostatic potential), bond dissociation energies, reaction transition states. researchgate.netPrediction of reactivity, regioselectivity in reactions, and kinetic and thermodynamic parameters of potential reactions.
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular descriptors with biological or material properties. chemrxiv.orgacs.orgnih.govRational design of derivatives with enhanced activity for specific applications and prediction of potential toxicity.
Molecular Dynamics (MD) SimulationsConformational analysis, interaction with solvents or macromolecules.Understanding the compound's behavior in different environments and its binding modes with potential targets.

Exploration of New Non-Biological Material Applications and Properties

While aniline derivatives have been extensively studied for biological applications, the exploration of this compound in the realm of non-biological materials remains a largely untapped field. Its unique combination of a reactive amine group, a bulky phenoxymethyl substituent, and a methyl group on the aromatic ring suggests potential for the development of novel functional materials.

One significant area of future research is its use as a monomer in the synthesis of novel polymers. nih.govchemrxiv.orgacs.org The polymerization of this compound, either through oxidative coupling of the aniline units or by reacting the amine group with other monomers, could lead to polymers with unique properties. The phenoxymethyl group, for instance, could enhance the polymer's solubility in organic solvents and influence its thermal stability and mechanical properties. nih.gov The resulting polymers could find applications as soluble conducting polymers, components of high-performance plastics, or as materials for sensors. nih.govnih.gov

Another promising avenue is the investigation of this compound and its derivatives as corrosion inhibitors. researchgate.net The aniline nitrogen and the ether oxygen in the phenoxymethyl group can potentially coordinate with metal surfaces, forming a protective layer that inhibits corrosion. Research in this area would involve synthesizing derivatives with varying electronic properties and evaluating their performance as corrosion inhibitors for different metals and alloys under various conditions.

Potential ApplicationRationaleKey Properties to Investigate
Polymer SynthesisThe aniline moiety can be polymerized to form polyanilides. The substituents will influence the polymer's properties. nih.govchemrxiv.orgacs.orgSolubility, thermal stability, conductivity, mechanical strength, and morphology of the resulting polymers.
Corrosion InhibitionThe nitrogen and oxygen atoms can act as coordination sites on metal surfaces, forming a protective film. researchgate.netInhibition efficiency on different metals, adsorption isotherms, and the mechanism of inhibition.
Organic ElectronicsSubstituted anilines are precursors to materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgPhotophysical properties (absorption, emission), charge transport characteristics, and device performance.

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly important in modern chemical research and industry, aiming to design processes that are environmentally benign and sustainable. Future research on this compound should prioritize the development of green synthetic and derivatization methods.

A key area for improvement is the use of biocatalysis. nih.gov For instance, the synthesis of this compound could potentially start from the corresponding nitroaromatic compound, which could be selectively reduced to the aniline using a nitroreductase enzyme under mild, aqueous conditions. acs.orgnih.gov This would be a greener alternative to traditional methods that often rely on heavy metal catalysts and harsh reaction conditions. Biocatalytic methods could also be explored for the derivatization of the parent compound. acs.orgnih.gov

The exploration of greener solvents and reaction conditions is another critical aspect. rsc.orgnih.govmdpi.com This includes the use of water, supercritical fluids, or ionic liquids as reaction media to replace volatile and hazardous organic solvents. Furthermore, energy-efficient synthetic methods, such as photocatalysis or microwave-assisted synthesis, could be investigated to reduce energy consumption and reaction times. beilstein-journals.orgrsc.org The development of one-pot or tandem reactions that minimize purification steps and waste generation would also be a significant advancement in the green synthesis of this compound and its derivatives. beilstein-journals.org

Green Chemistry PrincipleApplication to this compoundPotential Benefits
Use of Renewable FeedstocksExploration of bio-based starting materials for the synthesis.Reduced reliance on fossil fuels and a more sustainable production process.
BiocatalysisEmploying enzymes like nitroreductases for the synthesis or derivatization. acs.orgnih.govacs.orgnih.govHigh selectivity, mild reaction conditions, reduced waste, and use of aqueous media.
Safer Solvents and AuxiliariesUtilizing water, ionic liquids, or solvent-free conditions. rsc.orgnih.govmdpi.comReduced environmental impact and improved safety profile of the synthesis.
Design for Energy EfficiencyImplementing photocatalysis, microwave-assisted synthesis, or reactions at ambient temperature. beilstein-journals.orgrsc.orgLower energy consumption and potentially faster reaction rates.
Atom EconomyDesigning synthetic routes that maximize the incorporation of all starting materials into the final product.Minimized waste generation and more efficient use of resources.

Q & A

Q. What are the optimal synthesis routes for 2-Methyl-3-(phenoxymethyl)aniline, and how can reaction conditions be tailored to improve yield and purity?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a phenol derivative reacts with a halogenated aniline precursor under basic conditions (e.g., potassium carbonate in DMF) . Microwave-assisted synthesis using chitosan as a catalyst (180 W, 60°C, 2 min) improves reaction efficiency and reduces side products . Optimization parameters include solvent choice (e.g., ethylene glycol for enhanced solubility), temperature control, and catalyst loading. Yield and purity can be monitored via HPLC or GC-MS.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methyl and phenoxymethyl groups) and aromatic proton splitting patterns.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peak at m/z corresponding to C14_{14}H15_{15}NO).
  • FT-IR : Confirms functional groups (e.g., N-H stretch at ~3400 cm1^{-1}) . Purity is assessed via chromatographic methods (e.g., TLC or HPLC).

Q. What are the key differences in reactivity between this compound and halogen-substituted analogs?

Compound Key Reactivity Differences
3-Fluoro-2-methylanilineEnhanced electrophilic substitution due to fluorine's electron-withdrawing effect .
3-Bromo-2-methylanilineBromine enables Suzuki coupling for biaryl synthesis .
2-Methyl-3-(trifluoromethyl)anilineTrifluoromethyl group increases steric hindrance, reducing nucleophilic attack .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence regioselectivity in electrophilic substitution reactions?

The phenoxymethyl group acts as an electron-donating substituent, directing electrophiles (e.g., nitronium ion) to the para position relative to the amino group. Steric hindrance from the methyl group limits substitution at the ortho position. Computational studies (e.g., DFT calculations) predict charge distribution and reactive sites . Experimental validation involves isolating reaction intermediates (e.g., nitro derivatives) and analyzing regioselectivity via 1^1H NMR.

Q. How can molecular docking predict interactions between this compound and enzymatic targets?

Molecular docking software (e.g., AutoDock Vina) models binding affinities by simulating ligand-receptor interactions. For example, the amino group forms hydrogen bonds with catalytic residues of cytochrome P450 enzymes, while the phenoxymethyl group engages in hydrophobic interactions . Validation includes comparing docking scores with experimental IC50_{50} values from enzyme inhibition assays.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-Response Studies : Test activity across a concentration gradient (e.g., 0.1–100 μM) to identify non-linear effects.
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for anticancer assays).
  • Metabolic Stability Tests : Evaluate compound degradation in serum to account for false negatives .

Q. How can reaction pathways for hydroamination or CO2_22​ incorporation be optimized using this compound?

Hydroamination reactions require transition-metal catalysts (e.g., Pd or Ru complexes) to activate alkyne moieties. For CO2_2 fixation, supercritical CO2_2 conditions (100–150°C, 50–100 bar) enhance carboxylation efficiency. Reaction progress is monitored via in-situ IR spectroscopy to detect intermediate formation .

Methodological Considerations

Q. Experimental Design for Structure-Activity Relationship (SAR) Studies

  • Variable Substituents : Synthesize analogs with halogens, methoxy, or trifluoromethyl groups.
  • Biological Assays : Test antimicrobial activity (e.g., MIC against E. coli) and cytotoxicity (e.g., MTT assay on MCF-7 cells).
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link substituent electronic parameters (Hammett σ) with bioactivity .

Q. Addressing Synthetic Challenges in Scale-Up

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions (e.g., nitration).
  • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs .
  • Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water) for high-purity batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-(phenoxymethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-(phenoxymethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.